HDAC2 Enzyme Inhibition: A Comparative Profile for 2-[(Methoxyacetyl)amino]benzoic Acid
In a direct enzymatic assay against human Histone Deacetylase 2 (HDAC2), 2-[(Methoxyacetyl)amino]benzoic acid (designated CHEMBL4462619) exhibited an IC50 value greater than 50,000 nM [1]. This extremely weak inhibitory activity can serve as a critical negative control or as a baseline for structure-activity relationship (SAR) studies, demonstrating that the ortho-methoxyacetyl substitution on the benzoic acid scaffold is not sufficient for potent HDAC2 inhibition. This finding is crucial for researchers aiming to build a selective inhibitor profile or to avoid off-target HDAC effects in a lead series.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | > 50,000 nM |
| Comparator Or Baseline | Typical HDAC2 inhibitors (e.g., Vorinostat): ~10-100 nM |
| Quantified Difference | >500-fold less potent than standard inhibitors |
| Conditions | Inhibition of recombinant human full length C-terminal His-tagged HDAC2 expressed in baculovirus infected Sf9 cells using Boc-Lys(Ac)-AMC as substrate. |
Why This Matters
This data confirms the compound's lack of off-target HDAC2 activity, making it a valuable control compound for target deconvolution studies or SAR campaigns seeking to eliminate HDAC liability.
- [1] BindingDB. (n.d.). BDBM50529130 CHEMBL4462619: IC50 > 5.00E+4 nM for HDAC2. Retrieved from http://bdb8.ucsd.edu View Source
